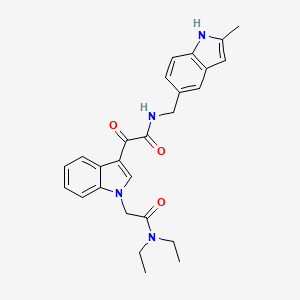![molecular formula C11H10BrN3O3S B2830635 3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole CAS No. 2097898-13-8](/img/structure/B2830635.png)
3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole” is a complex organic molecule that contains several functional groups and rings, including a bromofuran, a pyrrolidine ring, and a thiadiazole ring . The bromofuran is a type of aromatic heterocycle, while the pyrrolidine is a type of non-aromatic heterocycle. The thiadiazole is a type of organosulfur compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The bromofuran and thiadiazole rings would likely contribute to the compound’s aromaticity, while the pyrrolidine ring would add stereochemistry .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom on the furan ring, which could act as a good leaving group in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple rings could increase its rigidity and potentially its boiling point .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Antimicrobial Activities : Compounds synthesized from isonicotinic acid hydrazide, involving reactions that could be structurally related to the queried compound, have shown good to moderate antimicrobial activities. The synthesis approaches and the biological activities of these compounds suggest potential applications in developing antimicrobial agents (Hacer Bayrak et al., 2009).
Novel Azoles and Azines : The synthesis of novel fused furopyrrole, pyridine, pyrimidine, and other azine and azole derivatives from cyanoacetamide derivatives has demonstrated antibacterial and anticancer activities. This research highlights the utility of such compounds in therapeutic applications (E. Hamed et al., 2020).
Anticancer Activity : Studies on the synthesis of 1,3,4-thiadiazoles, thiazoles, pyrazolo[1,5-a]pyrimidines, and other heterocyclic compounds containing a 5-bromobenzofuran moiety have focused on elucidating their structures and potential biological activities. Such compounds have been investigated for their anticancer properties, demonstrating the significant potential of heterocyclic compounds in cancer therapy (A. Abdelhamid et al., 2016).
Electrochromic Applications : Research into thiadiazolo[3,4-c]pyridine, a compound similar to the query, as an electron acceptor in donor-acceptor-type conjugated polymers for electrochromics, demonstrates its potential in developing novel neutral green electrochromic materials. This study underlines the versatility of thiadiazole derivatives in electronic and photonic applications (Shouli Ming et al., 2015).
Photovoltaic Applications : The synthesis of thiophene-based π-conjugated polymers containing oxadiazole or thiadiazole moieties, which are structurally related to the query, has been investigated for their application in organic photovoltaics. These studies suggest that such compounds could play a vital role in the development of efficient solar cells (Tomoya Higashihara et al., 2012).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5-bromofuran-2-yl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O3S/c12-9-2-1-8(18-9)11(16)15-4-3-7(6-15)17-10-5-13-19-14-10/h1-2,5,7H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPDCDODHWFOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

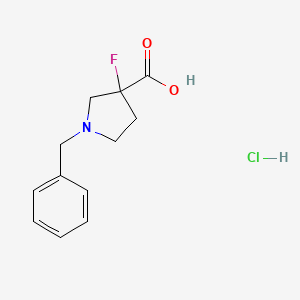
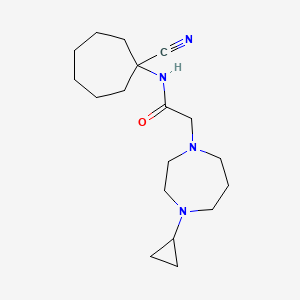
![6-Cyclopropyl-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2830558.png)
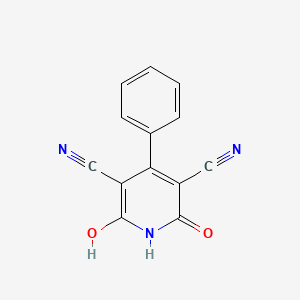
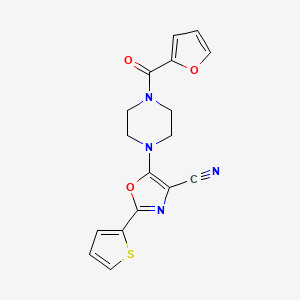


![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide](/img/structure/B2830564.png)
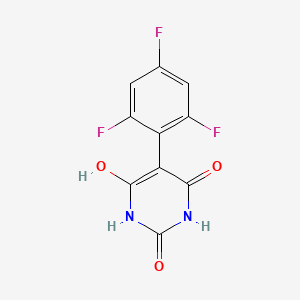
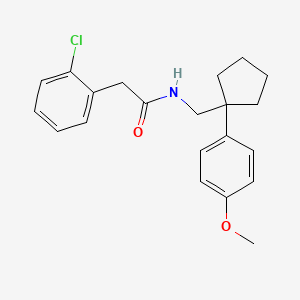

![2-[1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2830573.png)
